REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][N:7]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([C:15]([OH:17])=[O:16])=[N:8]1.[CH3:18]O>>[CH3:6][N:7]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([C:15]([O:17][CH3:18])=[O:16])=[N:8]1
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)[N+](=O)[O-])C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The crude material was dissolved in EtOAc (60 ml)
|
Type
|
WASH
|
Details
|
then washed with water (10 ml) and brine (10 ml)
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Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |